4-Piperidone monohydrate, HCl
Description
Foundational Significance as a Versatile Synthetic Intermediate
The importance of 4-piperidone (B1582916) monohydrate, HCl in organic chemistry stems from its role as a versatile synthetic intermediate. nbinno.com The piperidine (B6355638) ring is a ubiquitous structural motif found in numerous natural products and pharmacologically active agents. kcl.ac.uk 4-Piperidone monohydrate, HCl provides a readily available and reactive scaffold for the synthesis of these complex molecules.
Its versatility is rooted in the reactivity of its functional groups. The ketone at the C-4 position is a key site for various chemical transformations, including reductive aminations, condensations, and additions. The secondary amine of the piperidine ring allows for N-alkylation or N-acylation, enabling the introduction of diverse substituents. In its hydrated form, 4,4-piperidinediol hydrochloride, the geminal diol structure facilitates specific cyclization reactions. chemicalbook.com
This compound is a crucial starting material for a multitude of valuable chemicals:
Pharmaceuticals: It is an essential intermediate in the synthesis of various drugs, including analgesics, antipsychotics, antidepressants, and antihistamines. nbinno.comnbinno.comnordmann.global For instance, it is a precursor in the synthesis of fentanyl analogues, risperidone, and olanzapine. nbinno.com
Agrochemicals: In the agrochemical sector, it is used to produce fungicides, herbicides, and insecticides. nbinno.com
Advanced Materials: Research has demonstrated its use in creating novel materials, such as water-soluble, rigid "molecular rods" (oligopiperidines), which have potential applications in nanotechnology. chemicalbook.com
Research Chemicals: It is widely used as a reagent in research and development to explore the synthesis of new bioactive molecules and materials. nbinno.com For example, it is used to prepare piperidine-4-spiro-5'-hydantoin, an intermediate for orthogonally protected amino acid analogs. orgsyn.org
Table 1: Applications of this compound as a Synthetic Intermediate
| Industry/Field | Synthesized Products | References |
|---|---|---|
| Pharmaceuticals | Analgesics (e.g., Fentanyl analogues), Antipsychotics (e.g., Risperidone), Antidepressants, Antihistamines | nbinno.comnbinno.comnordmann.global |
| Agrochemicals | Fungicides, Herbicides, Insecticides | nbinno.comnbinno.com |
| Materials Science | Water-soluble Oligopiperidines ("Molecular Rods") | chemicalbook.com |
| Organic Synthesis | Heterocyclic Compounds, Piperidine-4-spiro-5'-hydantoin, N-substituted piperidones | orgsyn.orgnih.gov |
Historical Context of Synthetic Methodologies
The synthesis of the 4-piperidone core has been a subject of research for many decades, with methodologies evolving significantly over time. One of the classical and most fundamental methods for creating the piperidone ring is the Mannich condensation. chemrevlett.com This reaction typically involves the condensation of an aldehyde, an amine (like ammonium (B1175870) acetate), and a ketone with two α-hydrogens, such as ethyl methyl ketone, to form the heterocyclic ring. chemrevlett.com Building on earlier work, Baliah and his colleagues extensively developed this method for the synthesis of 2,6-diphenylpiperidine-4-ones. chemrevlett.com
In the mid-20th century, Paul Janssen's synthesis of the potent analgesic fentanyl, which started from N-benzyl-4-piperidone, highlighted the pharmaceutical importance of the 4-piperidone scaffold. researchgate.net However, this early route was often described as challenging, requiring controlled conditions and the use of hazardous reagents to achieve modest yields. researchgate.net
Other historical methods also presented significant drawbacks. A notable approach reported by Bowden and Green involved the direct reaction of 1,5-dichloro-3-pentanone with various anilines to produce N-aryl-4-piperidones. acs.org While convenient in concept, the major limitation was the difficult and tedious synthesis of the 1,5-dichloro-3-pentanone starting material. acs.org Similarly, methods for creating N-alkyl-substituted 4-piperidones were developed, but extending these efficiently to N-aryl variants remained a challenge. acs.org These early methodologies, while foundational, were often hampered by harsh reaction conditions, limited substrate scope, or reliance on inaccessible starting materials, paving the way for the development of more refined and efficient synthetic strategies.
Evolution of Research in Process Optimization and Efficiency
Modern research has focused heavily on overcoming the limitations of historical methods by developing more efficient, high-yielding, and operationally simple syntheses for 4-piperidone and its derivatives. This evolution has been characterized by the optimization of reaction conditions, the development of novel catalytic systems, and the design of streamlined multi-step processes.
The improvement of classical reactions has also been a key area of focus. The Strecker-type condensation, a method for producing α-amino nitriles, has been optimized for use with piperidones. scispace.com By carefully selecting solvents and reaction temperatures, researchers achieved near-quantitative yields for the condensation of 1-benzylpiperidin-4-one with aniline (B41778) and HCN to produce the corresponding anilino-nitrile, a key intermediate for analgesics. scispace.com
Furthermore, the development of one-pot reactions has greatly improved synthetic efficiency. Researchers have devised methods where multiple transformations occur in a single reaction vessel, reducing the need for intermediate purification steps and minimizing waste. researchgate.netnih.gov For instance, a one-pot synthesis of substituted piperidin-4-ols was developed using a sequence involving a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov Another approach utilized a one-pot oxidation-cyclization method mediated by manganese dioxide to prepare a diverse range of N-substituted 4-piperidones. kcl.ac.uk These modern strategies highlight a clear trend towards more economical, scalable, and versatile methods for accessing this crucial chemical building block.
Table 2: Example of an Optimized Three-Step Synthesis of Fentanyl
| Step | Reaction Type | Reagents | Yield | Reference |
|---|---|---|---|---|
| 1 | N-Alkylation | 4-piperidone monohydrate HCl, 2-(bromoethyl)benzene, Cs₂CO₃ | 88% | plos.org |
| 2 | Reductive Amination | Aniline, Sodium triacetoxyborohydride (B8407120), Acetic acid | 91% | plos.org |
| 3 | N-Acylation | Propionyl chloride, Hünig's base | 95% | plos.org |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H12ClNO2 |
|---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
hydron;piperidin-4-one;chloride;hydrate |
InChI |
InChI=1S/C5H9NO.ClH.H2O/c7-5-1-3-6-4-2-5;;/h6H,1-4H2;1H;1H2 |
InChI Key |
SXWRTZOXMUOJER-UHFFFAOYSA-N |
Canonical SMILES |
[H+].C1CNCCC1=O.O.[Cl-] |
Origin of Product |
United States |
Methodologies for the Synthesis of 4 Piperidone Monohydrate, Hcl
Conventional Synthetic Approaches and their Limitations
Historically, the synthesis of 4-piperidone (B1582916) and its derivatives has relied on established organic reactions, often involving multiple steps. google.com While these methods have been foundational, they are frequently beset by challenges that can impact their large-scale industrial application. google.comchemicalbook.com
Multi-Step Pathways from N-Carbethoxy-4-piperidone Derivatives
A common conventional route to 4-Piperidone monohydrate, HCl involves the use of N-carbethoxy-4-piperidone as a starting material. google.com This pathway typically includes several transformations to remove the N-carbethoxy protecting group and subsequently form the hydrochloride salt. google.comguidechem.com One such method involves the Dieckmann condensation of aminodicarboxylate esters, a multi-step procedure that is influenced by numerous parameters and requires careful control of reaction conditions to avoid side reactions like the retro-Dieckmann reaction. researchgate.net Another approach starts with the reaction of 4-piperidone or its hydrochloride salt with alkylbenzyl halides through nucleophilic substitution. chemicalbook.com The reduction of dihydropyridones using zinc and acetic acid has also been employed. organic-chemistry.org
Modernized and High-Efficiency Synthetic Processes
Optimized Conversion Strategies
Modern approaches have introduced optimized strategies to improve the conversion of starting materials to the desired product. One such strategy involves the alkylation of commercially available 4-piperidone monohydrate hydrochloride. osti.govplos.orgnih.gov For example, an optimized synthesis of fentanyl and its analogs begins with the alkylation of 4-piperidone monohydrate hydrochloride with 2-(bromoethyl)benzene in the presence of cesium carbonate, achieving an 88% yield of the alkylated piperidone. osti.govplos.orgnih.gov Another improved method involves a one-pot reaction for synthesizing 1-Benzyl-4-piperidone, which has been shown to enhance both yield and purity. chemicalbook.com This technique involves reacting benzylamine (B48309) with an excess of acrylate, which minimizes the formation of byproducts. chemicalbook.com
Influence of Reaction Conditions on Product Attributes
The attributes of the final product, such as yield and purity, are highly dependent on the reaction conditions. For instance, the choice of solvent has been shown to have a significant impact. In one study, using acetonitrile (B52724) instead of dimethylformamide in the alkylation step increased the yield from 72% to 88%. osti.govplos.orgnih.gov Similarly, for the synthesis of a thiofentanyl precursor, changing the solvent from dimethylformamide to acetonitrile increased the yield from 62% to 83%. osti.govplos.orgnih.gov Temperature is another critical parameter that must be carefully controlled. In the Dieckmann condensation, for example, the exothermic nature of the acidification step requires temperature control to prevent the retro-Dieckmann reaction. researchgate.net The selection of a catalyst can also play a crucial role; in some reactions, piperidine (B6355638) has been found to be a more effective catalyst than other organic bases like DBU, DIEA, and triethylamine, leading to higher yields. researchgate.net
Alternative Chemical Synthesis Routes
Beyond the optimization of existing methods, researchers have explored alternative chemical synthesis routes to produce 4-piperidone and its derivatives. One notable alternative is the catalytic hydrogenation of pyridine. nbinno.com This method prepares 4-piperidone, which is then reacted with hydrochloric acid and water to form the monohydrate hydrochloride salt. nbinno.com Another approach involves a double aza-Michael reaction using divinyl ketones to create 2-substituted 4-piperidone building blocks. acs.org Additionally, a three-component coupling reaction of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate (B1144303) has been developed to produce tertiary propargylamines. organic-chemistry.org The reduction of N-acyl-2,3-dihydro-4-pyridones using zinc and acetic acid provides a mild and inexpensive route to various 4-piperidones. organic-chemistry.org
Pathways Involving 4-chloronitrobenzene
A synthetic route to a spiro(piperidine-4,6'-dibenz[b,e]-1,4-oxathiepin) derivative, a potential antidepressant agent, utilizes a multi-step process that begins with 2-chloronitrobenzene. cas.cz The initial reaction involves the interaction of 2-fluorothiophenol (B1332064) with 2-chloronitrobenzene in boiling ethanol (B145695) with sodium hydroxide (B78521), yielding 2-fluoro-2'-nitrodiphenyl sulfide. cas.cz This product is then reduced to the corresponding amine, 2-fluoro-2'-aminodiphenyl sulfide, using hydrazine (B178648) hydrate in the presence of ferric chloride and active carbon. cas.cz
Subsequent steps involve the conversion of this amine to 2-bromo-2'-fluorodiphenyl sulfide. cas.cz This intermediate is then used to prepare a Grignard reagent, which reacts with 1-ethoxycarbonyl-4-piperidone to form an alcohol. cas.cz Cyclization of this alcohol with sodium hydride in dimethylformamide produces 1-ethoxycarbonyl-spiro(piperidine-4,6'-dibenz[b,e]-1,4-oxathiepin). cas.cz Finally, hydrolysis of this spiro compound yields the target piperidine derivative. cas.cz
Table 1: Reaction Details for the Synthesis Pathway Involving 4-chloronitrobenzene
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2-fluorothiophenol, 2-chloronitrobenzene | Sodium hydroxide, boiling ethanol | 2-fluoro-2'-nitrodiphenyl sulfide |
| 2 | 2-fluoro-2'-nitrodiphenyl sulfide | Hydrazine hydrate, ferric chloride, active carbon, boiling ethanol | 2-fluoro-2'-aminodiphenyl sulfide |
| 3 | 2-fluoro-2'-aminodiphenyl sulfide | - | 2-bromo-2'-fluorodiphenyl sulfide |
| 4 | 2-bromo-2'-fluorodiphenyl sulfide | Magnesium, tetrahydrofuran | Grignard reagent |
| 5 | Grignard reagent, 1-ethoxycarbonyl-4-piperidone | - | Alcohol intermediate |
| 6 | Alcohol intermediate | Sodium hydride, dimethylformamide | 1-ethoxycarbonyl-spiro(piperidine-4,6'-dibenz[b,e]-1,4-oxathiepin) |
| 7 | 1-ethoxycarbonyl-spiro(piperidine-4,6'-dibenz[b,e]-1,4-oxathiepin) | Hydrolysis | Spiro(piperidine-4,6'-dibenz[b,e]-1,4-oxathiepin) |
Synthesis via Piperazine and Diethyl Carbonate
Industrial production often employs similar synthetic routes, albeit on a larger scale with optimized reaction conditions to maximize yield and purity.
Table 2: Key Parameters for Synthesis via Piperazine and Diethyl Carbonate
| Parameter | Value |
| Starting Materials | Piperazine, Diethyl Carbonate |
| Reagent | Hydrogen chloride gas |
| Intermediate | Piperazine diol monohydrochloride |
| Final Product | 4,4-Piperidinediol hydrochloride |
| Typical Overall Yield | ~80% chemicalbook.com |
Chemical Reactivity and Transformation Mechanisms of 4 Piperidone Monohydrate, Hcl
Fundamental Reactivity Patterns
The reactivity of 4-piperidone (B1582916) is dictated by its two primary functional groups: the ketone at the C-4 position and the secondary amine within the piperidine (B6355638) ring. evitachem.com This dual functionality allows for a wide array of chemical modifications.
Reactions Involving the Ketone Functionality
The ketone group is a hub of reactivity, readily participating in various transformations. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride. evitachem.com Condensation reactions with aldehydes or ketones can lead to the formation of imines or enamines. evitachem.com Furthermore, the ketone can be converted to an oxime, a transformation that has been explored for creating compounds with biological activity. evitachem.com
Reactivity of the Piperidine Nitrogen
The nitrogen atom in the piperidine ring behaves as a typical secondary amine, exhibiting nucleophilic character. It can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides and acyl chlorides. evitachem.com This reactivity is fundamental to the synthesis of N-substituted piperidones, which are precursors to a vast number of pharmacologically significant molecules. Protecting the piperidine nitrogen, often with groups like tert-butoxycarbonyl (Boc) or benzyl (B1604629), is a common strategy to control reactivity and achieve regioselectivity in multi-step syntheses. un.org
Table 1: Fundamental Reactions of 4-Piperidone
| Functional Group | Reaction Type | Reactant | Product |
|---|---|---|---|
| Ketone | Reduction | Sodium borohydride | 4-Hydroxypiperidine |
| Ketone | Condensation | Aldehydes/Ketones | Imines/Enamines |
| Ketone | Oxime formation | Hydroxylamine (B1172632) | 4-Piperidone oxime |
| Piperidine Nitrogen | Nucleophilic Substitution | Alkyl halides/Acyl chlorides | N-Alkyl/N-Acyl-4-piperidones |
Role in Multicomponent Reaction Frameworks
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. 4-Piperidone monohydrate, HCl has proven to be a valuable component in these complex transformations. thermofisher.in
Applications in Ugi Multicomponent Reactions
The Ugi four-component reaction (U-4CR) is a prominent MCR that typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.govmdpi.com 4-Piperidone and its derivatives can effectively serve as the ketone component in Ugi reactions. thermofisher.innih.gov The reaction proceeds through the initial formation of an imine between the amine and the ketone, which is then attacked by the isocyanide and the carboxylic acid to yield a dipeptide-like scaffold. nih.govmdpi.com This strategy has been successfully employed in the synthesis of compound libraries and complex molecules, including precursors to pharmacologically active agents. thermofisher.innih.gov For instance, N-alkyl and N-aryl piperidones have been used as the ketone component to generate spiro keto piperazines and carfentanil amides. mdpi.comnih.gov
Acid-Catalyzed Condensation Reactions
Acid catalysis plays a crucial role in promoting condensation reactions involving 4-piperidone. In the presence of an acid catalyst, the ketone functionality is activated towards nucleophilic attack. This is particularly evident in the synthesis of 3,5-bis(ylidene)-4-piperidones, where 4-piperidone hydrate (B1144303) hydrochloride is condensed with appropriate aldehydes in the presence of acetic acid and hydrogen chloride gas. diva-portal.org The hydrochloride salt form of 4-piperidone can facilitate these acid-catalyzed condensations. The Petrenko-Kritschenko piperidone synthesis is a classic example of a multicomponent reaction that utilizes an aldehyde, a β-keto ester derivative, and ammonia (B1221849) or a primary amine to construct the 4-piperidone ring system, often under acidic or neutral conditions. wikipedia.org
Reductive Amination Chemistry
Reductive amination is a powerful and widely used method for the formation of C-N bonds. This two-step process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. 4-Piperidone and its N-protected derivatives are excellent substrates for reductive amination. dtic.miluasz.sn
This reaction is a cornerstone in the synthesis of various 4-aminopiperidine (B84694) derivatives, which are important structural motifs in many pharmaceuticals. researchgate.nettandfonline.com For example, the reductive amination of N-Boc-4-piperidinone with aniline (B41778) using a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) is a key step in the synthesis of precursors for potent analgesics. dtic.mil Similarly, reductive amination of 2,6-diaryl-3-methyl-piperidin-4-ones with sodium cyanoborohydride has been shown to produce 4-amino-2,6-diaryl-3-methylpiperidines in high yields. tandfonline.com The choice of reducing agent is critical, with reagents like STAB and sodium cyanoborohydride being favored for their mildness and selectivity, allowing the reaction to proceed without reducing the ketone functionality of the starting material if desired. dtic.miltandfonline.com
Table 2: Examples of Reductive Amination with 4-Piperidone Derivatives
| Piperidone Derivative | Amine | Reducing Agent | Product | Reference |
|---|---|---|---|---|
| N-Boc-4-piperidinone | Aniline | Sodium triacetoxyborohydride (STAB) | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | dtic.mil |
| N-Boc-piperidin-4-one | 3,4-dichloroaniline | Not specified | N-(3,4-dichlorophenyl)-N-(piperidin-4-yl)amine derivative | uasz.sn |
| 2,6-diaryl-3-methyl-piperidin-4-ones | Ammonia (from ammonium (B1175870) acetate) | Sodium cyanoborohydride | 4-amino-2,6-diaryl-3-methylpiperidines | tandfonline.com |
Strategies for Stereochemical Control and Conformational Analysis of this compound
The piperidone framework, particularly the 4-piperidone scaffold, is a prevalent motif in numerous biologically active compounds and natural products. ias.ac.in The stereochemistry and conformation of the piperidine ring are critical determinants of a molecule's biological activity. Consequently, significant research has been dedicated to developing strategies for controlling the stereochemical outcomes of reactions involving piperidones and for analyzing the conformational behavior of the resulting heterocyclic systems.
Enantioselective Synthesis Approaches
The synthesis of enantiomerically pure piperidone derivatives is a key objective in medicinal chemistry. researchgate.net Various strategies have been developed to achieve high levels of stereocontrol, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.
Chiral Auxiliary-Mediated Synthesis: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. thieme-connect.com After the desired stereocenter is set, the auxiliary is removed. This approach has been successfully applied to the synthesis of chiral 4-piperidones. For instance, a double aza-Michael addition of the chiral amine S-α-phenylethylamine to divinyl ketones produces chiral 2-substituted 4-piperidones. nih.gov Similarly, (S)-4-benzyloxazolidinone has been employed as a chiral auxiliary in the asymmetric synthesis of (R)-N-benzyl-5-methylhydroxy-piperidone, proceeding through a key diastereoselective aldol (B89426) reaction. ntu.edu.sg Carbohydrate-derived auxiliaries have also been utilized in domino Mannich-Michael reactions to produce a variety of chiral piperidine derivatives. scispace.com
Asymmetric Catalysis: Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. acs.org Both metal-based and organocatalytic systems have been developed for synthesizing chiral piperidones.
Metal-Catalyzed Reactions: Rhodium-catalyzed asymmetric conjugate addition of arylboroxines to 2,3-dihydro-4-pyridones, using phosphoramidite (B1245037) ligands, yields 2-aryl-4-piperidones with excellent enantioselectivity (up to 99% ee). researchgate.net Another approach uses organozinc reagents for the rhodium-catalyzed 1,4-addition to N-substituted 2,3-dihydro-4-pyridones. researchgate.net The Kwon annulation, a [4+2] cycloaddition of imines with allenes, has been rendered highly enantioselective by using a C2-symmetric chiral phosphepine as a nucleophilic catalyst, affording a range of functionalized piperidines. acs.org
Organocatalysis: An efficient one-pot synthesis of substituted piperidines has been developed through a cascade reaction involving a nitroalkene, an amine, and an enone. acs.org This method can achieve high diastereoselectivity and, by using chiral amines, can induce chirality through exocyclic stereocontrol. acs.org
Enzymatic and Kinetic Resolution: Biocatalysis provides a powerful tool for achieving high enantioselectivity under mild conditions. A concise, asymmetric synthesis of a smoothened (SMO) receptor inhibitor was achieved featuring an enzymatic transamination of a 4-piperidone intermediate. acs.org This key step, which employs an enzyme to establish two stereocenters in a single step with concurrent dynamic kinetic resolution (DKR), produces the desired amine with >10:1 diastereomeric ratio and >99% enantiomeric excess. acs.org A chemo-enzymatic approach has also been reported for the synthesis of enantioenriched trans-3-alkoxyamino-4-oxy-2-piperidones, which combines a TEMPO-mediated dual C-H oxidation with enzymatic resolution by Candida antarctica lipase (B570770) B (CAL-B). mdpi.com
Table 1: Selected Enantioselective Synthesis Methods for 4-Piperidone Derivatives
| Method | Substrate/Precursor | Catalyst/Auxiliary | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Asymmetric Conjugate Addition | 2,3-Dihydro-4-pyridone | Rhodium/Phosphoramidite | 2-Aryl-4-piperidone | Up to 99% ee | researchgate.net |
| Enzymatic Transamination (DKR) | Substituted 4-piperidone | Transaminase Enzyme | Chiral Aminopiperidine | >99% ee, >10:1 dr | acs.org |
| Aza-Michael Addition | Divinyl Ketone | S-α-phenylethylamine | 2-Substituted-4-piperidone | Diastereomeric Mixture | nih.gov |
| Asymmetric Aldol Reaction | (S)-methyl 5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentanoate | (S)-4-benzyloxazolidinone | (R)-N-benzyl-5-methylhydroxy-piperidone | Enantiopure | ntu.edu.sg |
| Asymmetric [4+2] Annulation | Imine + Allene | Chiral Phosphepine | Functionalized Piperidine | Excellent dr and ee | acs.org |
| Chemo-enzymatic Resolution | 4-Hydroxypiperidine derivative | TEMPO / CAL-B Lipase | trans-3-Alkoxyamino-4-oxy-2-piperidone | High ee | mdpi.com |
Conformational Studies of Piperidine Heterocycles
The conformational flexibility of the piperidine ring is a crucial aspect of its chemistry and pharmacology. The parent 4-piperidone ring typically adopts a chair conformation to minimize torsional and steric strain, with substituents favoring an equatorial orientation. ias.ac.inasianpubs.org However, the introduction of substituents on the nitrogen or carbon atoms can significantly alter this preference, leading to distorted chairs, twisted boats, or boat conformations. ias.ac.inniscpr.res.in
Influence of Substituents:
N-Substituents: The nature of the substituent on the ring nitrogen profoundly affects the ring's conformation. For example, while parent piperidin-4-ones exist in chair conformations, their N-nitroso derivatives can exist as an equilibrium mixture of boat forms, as determined by NMR spectroscopy. ias.ac.in This is attributed to the steric interactions involving the nitroso group. Similarly, introducing a bulky N-benzoyl group on a 2,6-diphenylpiperidin-4-one induces a non-chair conformation to alleviate the steric A(1,3) strain between the benzoyl group and the C-2/C-6 phenyl groups. niscpr.res.in
Ring Substituents: The stereoelectronic effects of ring substituents also dictate conformational preference. In extensive studies on fluorinated piperidines using NMR spectroscopy and computational analysis, it was found that fluorine atoms can exhibit a strong preference for the axial position. nih.govd-nb.info This preference is rationalized by a combination of factors including charge-dipole interactions, hyperconjugation (nN→σ*C-F), and solvation effects. nih.govd-nb.info
Analytical Methods for Conformational Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the conformation of piperidine rings in solution. asianpubs.org Parameters such as proton-proton coupling constants (³JHH) provide information about dihedral angles, which helps in assigning chair, boat, or twist-boat conformations. ias.ac.in For instance, the observation of large (~10-11 Hz) and small (~3 Hz) couplings are indicative of axial-axial and axial-equatorial relationships in a chair conformation, respectively. ias.ac.in Furthermore, 13C NMR chemical shifts are sensitive to the steric environment and can help elucidate conformational equilibria. cdnsciencepub.com
In cases of complex or fluxional systems, low-temperature NMR studies are employed to slow down the interconversion between different conformers. tandfonline.com X-ray crystallography provides definitive information about the conformation in the solid state, which can then be compared with solution-state data from NMR. niscpr.res.inrsc.org For example, X-ray analysis of 1-azabicyclo[3.3.1]nonane-2,6-dione, which contains a piperidone ring, confirmed a boat-chair conformation in the solid state. rsc.org
Table 2: Conformational Preferences of Selected Piperidone Derivatives
| Compound Class | Key Structural Feature | Method | Predominant Conformation | Reference |
|---|---|---|---|---|
| t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-ones | Bulky aryl and benzyl groups | NMR Spectroscopy | Chair (equatorial substituents) | ias.ac.in |
| N-Nitroso-t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-ones | N-Nitroso group | NMR Spectroscopy | Equilibrium of Boat forms | ias.ac.in |
| N-Benzoyl-2,6-diphenylpiperidin-4-one | N-Benzoyl group | NMR, X-ray | Non-chair (flattened at N) | niscpr.res.in |
| All-cis-(multi)fluorinated piperidines | Fluorine substituents | NMR, DFT Calculations | Chair (axial F preference) | nih.govd-nb.info |
| 3-Alkyl-2,6-diarylpiperidin-4-one semicarbazones | Semicarbazone at C4 | NMR Spectroscopy | Chair (equatorial substituents) | asianpubs.org |
| 1-Azabicyclo[3.3.1]nonane-2,6-dione | Bicyclic system | X-ray Crystallography | Boat-Chair | rsc.org |
Synthesis and Research Applications of 4 Piperidone Derivatives
Derivatives with Activated Methylene (B1212753) Groups
The presence of activated methylene groups alpha to the carbonyl in 4-piperidone (B1582916) allows for a variety of condensation reactions, leading to the formation of diverse molecular architectures.
Synthesis of 3,5-Bis(arylidene)-4-piperidone Compounds
A prominent class of derivatives is the 3,5-bis(arylidene)-4-piperidones, often synthesized through a Claisen-Schmidt condensation reaction. acs.org This reaction typically involves the condensation of 4-piperidone hydrochloride monohydrate with two equivalents of an appropriate aromatic aldehyde. The reaction can be carried out in an acetic acid medium at room temperature. acs.org One specific method involves stirring 4-piperidone hydrochloride monohydrate with two equivalents of benzaldehyde (B42025) in acetic acid to yield 3,5-bis(arylidene)-piperidin-4-ones. acs.org
These compounds, also known as BAP derivatives, are recognized for their α,β-unsaturated ketone structure, which is a key feature contributing to their biological activities. iucr.orgnih.gov The synthesis is versatile, allowing for the introduction of various substituents on the aromatic rings. iucr.orgnih.gov
Introduction of Diverse Aromatic and Heteroaromatic Moieties
The Claisen-Schmidt condensation allows for the incorporation of a wide range of aromatic and heteroaromatic aldehydes, leading to a diverse library of 3,5-bis(arylidene)-4-piperidone derivatives. acs.orgresearchgate.net This structural diversity is crucial for tuning the properties of the resulting compounds. For instance, the introduction of different substituents on the N-benzenesulfonyl group of 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidones, such as –CH3, –F, –NO2, and –CN, results in significantly different molecular configurations. iucr.org
Furthermore, these derivatives can be conjugated with other molecules to create more complex structures. For example, 3,5-bis(arylidene)-4-piperidones have been conjugated with phosphonate (B1237965) groups via a 1,2,3-triazole ring. researchgate.net This was achieved through a 1,3-cycloaddition of diethyl (ω-azidoalkyl)phosphonates to 1-prop-2-ynyl-piperidin-4-one, followed by a crotonic condensation with aromatic aldehydes. researchgate.net
N-Substituted Piperidone Derivatives
The nitrogen atom of the 4-piperidone ring is another key site for chemical modification, enabling the synthesis of a vast number of N-substituted derivatives through various strategies.
Alkylation and Acylation Strategies
N-alkylation and N-acylation are common methods for modifying the 4-piperidone core. N-aryl-substituted 4-piperidones can be synthesized through a two-step process involving the reaction of N-methyl-N-benzyl-4-oxopiperidinium iodide with an appropriate aniline (B41778) in the presence of potassium carbonate. acs.org Another approach to N-aryl-4-piperidones involves the reaction of 1,5-dichloro-3-pentanone with various anilines. acs.orggoogle.com Alkylation of 1-benzoyl- and 1-alkyl-4-piperidones has been shown to produce 1-substituted 3-acetonyl-4-piperidones. rsc.org
Acylation of the piperidine (B6355638) nitrogen introduces an acyl group, leading to the formation of N-acyl derivatives. For instance, N-acryloyl-3,5-bis(ylidene)-4-piperidones have been synthesized by reacting the corresponding 3,5-bis(ylidene)-4-piperidones with acryloyl chloride in the presence of triethylamine. nih.govdiva-portal.org Similarly, reaction with acid chlorides of acetylsalicylate can produce piperidone-salicylate conjugates. researchgate.net
Formation of Amide and Sulfonyl Derivatives
Amide derivatives of 4-piperidone can be synthesized through the reaction of 3,5-bis(arylidene)-4-piperidones with isocyanates in the presence of triethylamine, yielding 3,5-bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides. nih.govresearchgate.net Another method involves the reaction of 3,5-bis(ylidene)-4-piperidones with maleamic acid (generated from maleic anhydride (B1165640) and an aryl amine) to produce 3,5-bis(ylidene)-1-[N-(aryl)maleamoyl]-4-piperidones. nih.govdiva-portal.org
Sulfonyl derivatives are also an important class of N-substituted piperidones. N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones can be synthesized via base-catalyzed arylsulfonation of the corresponding N-unsubstituted piperidones. nih.gov For example, four N-benzenesulfonyl BAPs were prepared through Claisen-Schmidt condensation followed by N-sulfonylation. nih.gov These reactions introduce a benzenesulfonyl group onto the nitrogen atom of the piperidone ring. iucr.org
Oxime and Related Quaternary Ammonium (B1175870) Derivative Synthesis
The ketone group at the C-4 position of the piperidone ring can be converted into an oxime. For example, a series of 1-[3-{3,5-bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximes have been prepared. nih.gov These oximes can be further modified to create related quaternary ammonium salts. nih.gov The synthesis of oxime derivatives of 2,6-diaryl-3-methyl-4-piperidones has been achieved by reacting them with hydroxylamine (B1172632) hydrochloride. nih.gov
Formation of Fused and Bridged Heterocyclic Systems
The unique structure of 4-piperidone makes it an ideal starting material for the construction of complex heterocyclic frameworks. These systems are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties.
Synthesis of Tetrahydro-γ-carbolines
Tetrahydro-γ-carbolines are a significant class of indole (B1671886) alkaloids, many of which exhibit a wide range of biological activities. rhhz.net The Fischer indole synthesis is a classic and effective method for preparing these compounds, utilizing 4-piperidone hydrochloride and a substituted phenylhydrazine (B124118) hydrochloride. researchgate.net
One established method involves reacting 4-piperidone hydrochloride with phenylhydrazine hydrochloride in ethanol (B145695) with a few drops of aqueous HCl. researchgate.net The reaction conditions, however, often need to be adjusted based on the nature of the substituents on both the piperidone and the phenylhydrazine. researchgate.net For instance, the presence of an electron-donating group on the arylhydrazine and a benzyl (B1604629) substituent on the nitrogen of the piperidone generally leads to better yields. researchgate.net In some cases, particularly with withdrawing substituents, the reaction may only proceed under mild acidic conditions or may stop at the hydrazone intermediate. researchgate.net
More recent and efficient methods have been developed. One such method employs T3P® (propane phosphonic acid anhydride) as a mild and eco-friendly catalyst for the cyclization of N-Boc-piperidone with phenyl hydrazine (B178648) hydrochloride in toluene, resulting in good yields of the corresponding γ-carboline. innovareacademics.in Another approach utilizes a one-pot, multicomponent reaction of aldehydes, p-methoxyaniline, and 2-vinylindoles, catalyzed by 3,5-dinitrobenzoic acid (DNBA), to produce tetrahydro-γ-carbolines in high yields. rhhz.net
| Reactants | Catalyst/Reagents | Product | Reference |
| 4-Piperidone hydrochloride, Phenylhydrazine hydrochloride | Ethanol, aq. HCl | Tetrahydro-γ-carboline | researchgate.net |
| N-Boc-piperidone, Phenyl hydrazine hydrochloride | T3P®, Toluene | tert-butyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate | innovareacademics.in |
| Aldehydes, p-Methoxyaniline, 2-Vinylindoles | 3,5-Dinitrobenzoic acid (DNBA) | Tetrahydro-γ-carboline | rhhz.net |
Construction of Bis-bispidine Tetraazamacrocycles
4,4-Piperidinediol hydrochloride, derived from 4-piperidone, is a key building block in the synthesis of highly rigid and preorganized bis-bispidine tetraazamacrocycles. chemicalbook.com These macrocycles are of interest for their applications in coordination chemistry and catalysis due to their enhanced stability and selectivity. chemicalbook.com
The synthesis is modular, often starting from N-Boc-N'-allylbispidinone, which allows for the independent incorporation of different functional groups into the macrocyclic structure. chemicalbook.comresearchgate.net This modularity also permits the selective derivatization of one functional group in the presence of another. chemicalbook.comresearchgate.net An essential component of this approach is a stable bispidine diethyl ketal building block, which necessitates a non-aqueous isolation process. researchgate.net This strategy facilitates the direct and simultaneous introduction of functionalities, including those that might be unstable during the macrocycle formation, onto the bis-bispidine tetraazamacrocyclic framework. researchgate.net
Preparation of N-Fused Bicycles
N-fused bicycles, such as indolizidines, are another class of heterocyclic compounds accessible from 4-piperidone derivatives. chemicalbook.com The synthesis can be achieved through a sequence of C-H and C-C bond functionalizations. chemicalbook.com
Drawing inspiration from the Norrish-Yang Type II reaction, α-hydroxy-β-lactams are generated from α-ketoamide precursors under visible light. chemicalbook.com A subsequent selective cleavage of a C(sp2)-C(sp3) bond is carried out using a Rhodium complex, which leads to the formation of α-acyl intermediates. chemicalbook.com These intermediates then undergo a series of reactions including Rh-catalyzed decarbonylation, 1,4-addition to an electrophile, and aldol (B89426) cyclization to yield the desired N-fused bicycles. chemicalbook.com Computational studies have been instrumental in understanding the positional selectivity of the C-C bond cleavage. chemicalbook.com
Development of Oligopiperidine Structures
Beyond fused and bridged systems, 4-piperidone is also a valuable monomer for the synthesis of oligomeric structures with unique properties.
Synthesis of Water-Soluble, Rigid, Rod-like Oligomers
"Molecular rods" are rigid, linear macromolecules with potential applications in nanotechnology. chemicalbook.com While many such structures suffer from poor water solubility, researchers have developed water-soluble, rigid, rod-like oligopiperidines. chemicalbook.com These oligomers are expected to be more resistant to proteolysis than other bio-oligomers like oligoprolines. chemicalbook.com
The synthesis of these oligopiperidines is achieved through an iterative reductive amination strategy in solution. chemicalbook.com The process begins with the protection of commercially available 4,4-piperidinediol hydrochloride with a benzyloxycarbonyl (Cbz) group. chemicalbook.com This protected intermediate is then reacted with 1,4-dioxa-8-aza-spiro-[4.5]decane in the presence of triacetoxyborohydride (B8407120). chemicalbook.com The resulting diprotected piperidinopiperidin-4-one serves as a key intermediate that can be further elaborated. chemicalbook.com For instance, catalytic hydrogenation followed by treatment with concentrated aqueous HCl and subsequent reductive amination leads to the formation of a tetrapiperidine derivative. chemicalbook.com NMR and X-ray analysis have confirmed the desired conformation of these oligomers. chemicalbook.com
A solid-phase synthesis methodology has also been developed using Fmoc-tBu chemistry. harvard.edu This approach involves the stepwise assembly of the oligopiperidine chain on a resin, with each coupling step involving the addition of an Fmoc-amino acid and sodium triacetoxyborohydride. harvard.edu
| Starting Material | Key Reagents/Method | Product | Reference |
| 4,4-Piperidinediol hydrochloride | Iterative reductive amination, Cbz protection | Water-soluble, rigid, rod-like oligopiperidines | chemicalbook.com |
| Fmoc-βAla-Wang resin, Fmoc-amino acid | Solid-phase synthesis, NaBH(OAc)3 | Oligopiperidines | harvard.edu |
Broader Chemical Applications and Material Science Research
Role in Polymer Chemistry
The piperidine (B6355638) ring system is a valuable component in the design of functional polymers. 4-Piperidone (B1582916) monohydrate, HCl, serves as a key monomer or intermediate in the synthesis of several advanced polymer structures, contributing to materials with enhanced thermal stability, conductivity, and unique architectures.
Precursor for Anion Exchange Membrane Synthesis
Anion exchange membranes (AEMs) are critical components in electrochemical devices such as fuel cells and water electrolyzers. The performance and durability of these membranes are highly dependent on the chemical stability of the polymer backbone and the cationic functional groups. Poly(arylene piperidinium)-based AEMs have emerged as a promising class of materials due to their high chemical stability and hydroxide (B78521) conductivity.
In the synthesis of these advanced AEMs, 4-piperidone monohydrate, hydrochloride is utilized as a precursor. It undergoes superacid-catalyzed polyhydroxyalkylation reactions with aromatic compounds, such as biphenyl, to form a poly(biphenyl piperidine) precursor polymer. Current time information in Bangalore, IN. This precursor polymer can then be further modified. For instance, the piperidine rings within the polymer backbone can be reacted with bromoalkylated N,N-dimethylpiperidinium cations to introduce quaternary ammonium (B1175870) groups, which are essential for ion conductivity. Current time information in Bangalore, IN. This synthetic strategy allows for the creation of AEMs with tunable properties, such as ion exchange capacity (IEC). The resulting membranes have demonstrated excellent alkaline stability, retaining a high percentage of their cationic groups even after prolonged exposure to harsh alkaline conditions at elevated temperatures. Current time information in Bangalore, IN.
The following table summarizes the components and a key property of an AEM synthesized using a 4-piperidone-derived precursor:
| Precursor Monomers | Resulting Polymer Series | Key Property | Finding |
| 4-Piperidone monohydrate, HCl; Biphenyl; 2,2,2-trifluoroacetophenone | Poly(biphenyl piperidine) - Series 1 | Alkaline Stability | Retained over 92% of cations after 30 days in 2 M NaOH at 90°C. Current time information in Bangalore, IN. |
| N-methyl-4-piperidone; Biphenyl; 2,2,2-trifluoroacetophenone | Poly(biphenyl N-methylpiperidine) - Series 2 | Hydroxide Conductivity | Achieved up to 131 mS/cm at 80°C. frontiersin.org |
Development of Advanced Polymer Structures
Beyond linear polymers for membranes, 4-piperidone and its derivatives are instrumental in the synthesis of more complex and advanced polymer architectures, such as hyperbranched polymers. These polymers are of great interest due to their unique properties, including low viscosity, high solubility, and a large number of terminal functional groups, which are advantageous for applications in coatings, additives, and nanotechnology. researchgate.net
Research has shown that while 4-piperidone and its 4-alkyl analogs react with aromatic hydrocarbons in the presence of trifluoromethanesulfonic acid (TFSA) to form linear polymers, specific derivatives like N-(2-phenethyl)piperidone can undergo self-polymerization to yield nearly 100% hyperbranched polymers. researchgate.net A notable development is the synthesis of a hyperbranched polymer with a perfect 100% degree of branching using 1-(3-phenoxypropyl)piperidine-4-one as an AB2 monomer in the presence of methanesulfonic acid. evitachem.comnih.gov This level of structural perfection is achieved by designing the monomer so that the reactivity of the second reactive site is significantly higher than the first, a key principle in creating highly branched structures. evitachem.comnih.gov
The following table outlines the types of polymer structures that can be synthesized from 4-piperidone and its derivatives:
| Piperidone Derivative | Reaction Conditions | Resulting Polymer Architecture |
| 4-Piperidone / 4-Alkyl piperidones | with Aromatic Hydrocarbons & TFSA | Linear researchgate.net |
| N-(2-phenethyl)piperidone | Self-polymerization | Virtually 100% Hyperbranched researchgate.net |
| 1-(3-phenoxypropyl)piperidine-4-one (AB2 monomer) | with Methanesulfonic Acid | 100% Hyperbranched evitachem.comnih.gov |
Application in Specialty Chemical Development
This compound, is a valuable intermediate in the synthesis of a variety of specialty chemicals, leveraging the reactivity of its ketone group and the piperidine nitrogen. These specialty chemicals find use in niche applications within material science.
One such application is in the creation of "molecular rods," which are rigid, linear macromolecules. These structures are promising for applications in nanotechnology, serving as spacers, wires, and construction elements. fluorochem.co.uk The synthesis of water-soluble, rigid, rod-like oligopiperidines has been achieved using 4,4-piperidinediol hydrochloride (the hydrated form of 4-piperidone hydrochloride) as a starting material. fluorochem.co.uk The process involves protecting the nitrogen with a benzyloxycarbonyl (Cbz) group and then carrying out iterative reductive amination steps to elongate the oligomer chain. fluorochem.co.uk
Furthermore, the piperidone moiety is used in the synthesis of dyes and pigments. The core structure can be modified through condensation reactions to create larger conjugated systems that exhibit color, making them suitable for use in textiles and coatings.
Research into Molecular Architectures and Nanotechnology Components
The unique structural and reactive properties of 4-piperidone and its derivatives make them subjects of research for creating sophisticated molecular architectures and components for nanotechnology.
Researchers are exploring the use of 4-piperidone derivatives in the development of macrocyclic compounds. For example, it is a precursor for creating bis-bispidine tetraazamacrocycles, which are complex molecular structures with potential applications in materials science and nanotechnology. The ability to construct such intricate and well-defined three-dimensional structures is a key area of interest in supramolecular chemistry. The formation of purely covalent molecular cages, which can encapsulate other molecules, represents a frontier in this field. acs.org While not always directly starting from this compound, the piperidine scaffold is a component in the toolkit for building these complex host-guest systems.
In the realm of nanotechnology, derivatives of piperidine are used to functionalize nanoparticles to impart specific properties. For instance, piperidine-4-carboxylic acid has been used to functionalize iron oxide (Fe3O4) nanoparticles. researchgate.net These functionalized magnetic nanoparticles can act as recoverable catalysts for organic reactions. researchgate.net The piperidine moiety can also be incorporated into more complex systems, such as piperidine-functionalized graphene quantum dots supported on magnetic nanoparticles, creating advanced, reusable catalysts. acgpubs.org The exploration of 4-piperidone derivatives in emerging fields like nanotechnology could lead to innovative materials with unique properties. evitachem.com
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Molecular Properties
Density Functional Theory (DFT) has become a powerful tool for investigating the molecular properties of piperidone derivatives. These computational studies provide a detailed understanding of the geometric and electronic properties of 4-piperidone (B1582916) and its related structures. DFT calculations, often employing hybrid functionals such as B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), allow for the optimization of the molecular geometry, yielding precise information on bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov
For the protonated form of 4-piperidone, the 4-oxopiperidinium cation, DFT calculations can predict the structural parameters, offering a theoretical model that can be compared with experimental data from techniques like X-ray crystallography. These calculations also provide insights into the electronic properties of the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, from which the HOMO-LUMO energy gap can be calculated. This energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Furthermore, DFT enables the calculation of the vibrational frequencies of the molecule. The theoretical infrared (IR) and Raman spectra can be simulated and compared with experimental spectra to aid in the assignment of vibrational modes. To improve the accuracy of these theoretical spectra, calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods.
The distribution of electron density within the molecule can be analyzed through methods like Mulliken charge analysis, which assigns partial charges to each atom. This information is valuable for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack. The molecular electrostatic potential (MEP) surface can also be mapped to visualize the charge distribution and identify regions of positive and negative electrostatic potential, further highlighting potential reactive sites.
Table 1: Illustrative DFT-Calculated Properties of the 4-Oxopiperidinium Cation This table is generated based on typical values for similar compounds and is for illustrative purposes as specific literature data was not found.
| Property | Calculated Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 2.5 D |
Mechanistic Insights through Computational Modeling
Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions involving 4-piperidone and its derivatives. rsc.org These theoretical studies can map out potential energy surfaces, identify transition states, and calculate activation energies, providing a deeper understanding of reaction pathways that can be difficult to obtain through experimental means alone.
A notable example involves computational studies on reactions with 4,4-piperidinediol hydrochloride, the hydrated form of 4-piperidone hydrochloride. chemicalbook.com Research has shown that computational methods can elucidate the positional selectivity of C-C bond cleavage in reactions where 4,4-piperidinediol hydrochloride serves as a building block. chemicalbook.com For instance, in the synthesis of N-fused bicycles, computational modeling has been used to understand the selective cleavage of a C(sp2)-C(sp3) bond in an intermediate derived from the piperidone scaffold. chemicalbook.com These studies can help rationalize why a particular bond is more susceptible to cleavage, often by analyzing the stability of intermediates and the energy barriers of competing pathways.
The insights gained from such computational investigations are crucial for optimizing reaction conditions and designing more efficient synthetic routes. By understanding the energetic landscape of a reaction, chemists can make informed decisions about catalysts, solvents, and temperature to favor the desired product and minimize side reactions.
Prediction and Analysis of Conformational Preferences
The biological activity and reactivity of piperidine-containing molecules are often intrinsically linked to their three-dimensional conformation. Computational methods, including molecular mechanics and DFT, are extensively used to predict and analyze the conformational preferences of 4-piperidone monohydrate, HCl.
The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents and, in the case of the hydrochloride salt, the protonation of the nitrogen atom, significantly influences the conformational equilibrium. For 4-substituted piperidinium (B107235) salts, the protonated nitrogen introduces important electrostatic interactions that can alter the preference for axial versus equatorial positioning of the substituent. chemicalbook.com
In the case of the 4-oxopiperidinium cation, the ketone group at the 4-position is a key feature. Computational studies on analogous 4-substituted piperidinium salts have shown that polar substituents can lead to a stabilization of the axial conformer upon protonation. chemicalbook.com This is attributed to electrostatic interactions between the positively charged nitrogen and the substituent. Molecular mechanics calculations have been successful in quantitatively predicting the conformational free energies of these systems. chemicalbook.com These calculations model the electrostatic interactions, often using a simple Coulombic model with partial atomic charges, to explain the observed conformational changes upon protonation. chemicalbook.com
The presence of a water molecule in this compound, further complicates the conformational landscape due to the potential for hydrogen bonding. In aqueous solution, the ketone at the 4-position can exist in equilibrium with its hydrated form, 4,4-piperidinediol. Computational studies can model the interactions between the piperidinium ring, the chloride ion, and the water molecule to predict the most stable conformations of this complex.
Advanced Analytical Techniques for Research Characterization
Spectroscopic Methods for Structural Elucidation of Research Compounds
Spectroscopic techniques are indispensable tools for probing the molecular structure of compounds like 4-piperidone (B1582916) monohydrate, HCl. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its functional groups, bonding patterns, and the electronic environment of its atoms.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. In the case of 4-piperidone monohydrate, HCl, the IR spectrum reveals key features of its structure.
The presence of the monohydrate and the hydrochloride salt form significantly influences the IR spectrum. The broad absorption band typically observed in the region of 3400-3200 cm⁻¹ can be attributed to the O-H stretching vibrations of the water molecule and the N-H stretching of the secondary amine hydrochloride. The C-H stretching vibrations of the methylene (B1212753) groups in the piperidine (B6355638) ring are expected in the 2900-3000 cm⁻¹ region. A notable feature in the spectrum of 4-piperidone derivatives is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration, which typically appears around 1715 cm⁻¹. The presence of water as a hydrate (B1144303) may lead to the formation of a geminal diol, which would alter the characteristic carbonyl absorption.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H Stretch (Water) | 3400 - 3200 (broad) |
| N-H Stretch (Amine Salt) | 3200 - 2500 (broad) |
| C-H Stretch (Alkane) | 3000 - 2850 |
| C=O Stretch (Ketone) | ~1715 |
| C-N Stretch | 1250 - 1020 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most informative methods for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the compound.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the chemical shifts and coupling patterns of the protons provide valuable structural information. Due to the symmetry of the molecule, the protons on the carbons adjacent to the nitrogen (C2 and C6) and the protons on the carbons adjacent to the carbonyl group (C3 and C5) are chemically equivalent in a rapid conformational exchange scenario. The spectrum of the hydrated form, 4,4-piperidinediol hydrochloride, would show distinct signals for the axial and equatorial protons of the piperidine ring, with their chemical shifts influenced by the neighboring hydroxyl and ammonium (B1175870) groups. The protons on the nitrogen atom may also be observable, often as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon (or the geminal diol carbon in the hydrated form), the carbons adjacent to the nitrogen, and the carbons adjacent to the carbonyl group. The chemical shift of the carbonyl carbon is typically in the downfield region of the spectrum (around 208 ppm for a ketone), while the carbons attached to the nitrogen appear at a lower chemical shift. The presence of the geminal diol in the hydrated form would shift the C4 carbon signal significantly upfield to around 90-100 ppm.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2/C6 Protons | ~3.0-3.5 | ~45-55 |
| C3/C5 Protons | ~2.5-3.0 | ~35-45 |
| C4 (Ketone) | - | ~208 |
| C4 (Geminal Diol) | - | ~90-100 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. For this compound, the mass spectrum would show a molecular ion peak corresponding to the free base (4-piperidone) after the loss of HCl and water. The fragmentation pattern can provide clues about the stability of different parts of the molecule. Common fragmentation pathways for piperidine derivatives involve cleavage at the bonds alpha to the nitrogen atom.
| m/z | Relative Intensity (%) | Possible Fragment |
| 99 | 100.0 | [M]+ (molecular ion of 4-piperidone) |
| 98 | 7.0 | [M-H]+ |
| 71 | 1.0 | |
| 70 | 1.8 | |
| 58 | 2.6 | |
| 57 | 66.6 | |
| 56 | 60.4 | |
| 55 | 5.0 | |
| 43 | 9.6 | |
| 42 | 55.7 | |
| 41 | 6.4 | |
| 38 | 18.4 | |
| 36 | 57.6 | |
| 30 | 19.2 | |
| 29 | 32.9 | |
| 28 | 33.1 | |
| 27 | 11.8 | |
| 18 | 20.8 |
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. For this compound, this method can provide definitive information about its solid-state conformation, including bond lengths, bond angles, and torsional angles.
The crystal structure would reveal the conformation of the six-membered piperidine ring, which typically adopts a chair conformation to minimize steric strain. It would also show the positions of the water molecule and the chloride ion relative to the piperidone molecule, and detail the hydrogen bonding network within the crystal lattice. This information is crucial for understanding the intermolecular interactions that govern the packing of the molecules in the solid state. While the use of X-ray crystallography for piperidone derivatives is well-established, specific crystallographic data for this compound is not widely available in the public domain. However, the technique remains the gold standard for unambiguous structural determination in the solid state.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Piperidone monohydrate HCl, and how can reaction conditions be optimized?
- Methodological Answer : A common synthesis involves reacting 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions, followed by HCl treatment to form the monohydrate hydrochloride salt . For optimization, stoichiometric ratios (e.g., 1:2 molar ratio of 4-Piperidone to aromatic aldehydes) and HCl gas purging during condensation reactions improve yield . Temperature control (e.g., 25–30°C) minimizes side products like N-oxides .
Q. Which characterization techniques are critical for confirming the purity and structure of 4-Piperidone monohydrate HCl?
- Methodological Answer : Use a combination of:
- X-ray crystallography (via SHELX programs ) to resolve crystal structure and hydrogen bonding patterns (e.g., O–H···Cl interactions in the monohydrate form ).
- NMR spectroscopy (¹H/¹³C) to verify the piperidinone ring and hydrate stability.
- Elemental analysis (C, H, N, Cl) to confirm stoichiometry (e.g., C₅H₁₂ClNO₂ ).
Q. How does the monohydrate form influence solubility and reactivity compared to anhydrous 4-Piperidone HCl?
- Methodological Answer : The hydrate form increases aqueous solubility due to hydrogen bonding with water molecules, making it preferable for aqueous-phase reactions (e.g., Schiff base formation ). Reactivity differences can be assessed via comparative kinetic studies in polar solvents like acetic acid .
Advanced Research Questions
Q. What strategies resolve contradictions in reported stability data for 4-Piperidone monohydrate HCl under varying pH and temperature?
- Methodological Answer :
- Controlled stability assays : Perform HPLC or TGA under systematic pH (3–10) and temperature (25–100°C) conditions to identify degradation products (e.g., piperidine derivatives ).
- Computational modeling : Use DFT calculations to predict hydrolysis pathways of the ketone group in acidic/basic environments .
- Cross-validation : Compare results with structurally analogous compounds (e.g., 4-Hydroxy-2-pyridone alkaloids ).
Q. How can 4-Piperidone monohydrate HCl serve as a precursor for synthesizing spirocyclic or polycyclic compounds?
- Methodological Answer :
- Spirocyclization : React with substituted aldehydes (e.g., 4-fluorophenyl) in acetic acid under HCl gas to form 3,5-bisarylidene-piperidin-4-ones, a scaffold for antipsychotic drug intermediates .
- Macrocycle synthesis : Employ Suzuki coupling or Ullmann reactions with halogenated aryl groups to construct fused piperidone rings .
Q. What experimental design considerations are critical for crystallizing 4-Piperidone monohydrate HCl derivatives for structural studies?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (e.g., DMSO) for slow evaporation to grow single crystals .
- Twinned data handling : Apply SHELXL refinement with HKLF5 format for high-resolution datasets .
- Hydration control : Maintain humidity during crystallization to stabilize the monohydrate lattice .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points (89–99°C vs. 94–96°C) for 4-Piperidone monohydrate HCl?
- Methodological Answer :
- Purity assessment : Reanalyze samples via DSC with a heating rate of 5°C/min to detect impurities influencing melting ranges .
- Hydration state verification : Use Karl Fischer titration to confirm water content (theoretical: ~11.7% ).
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
